![molecular formula C9H14OS2 B14309167 3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one CAS No. 116145-43-8](/img/structure/B14309167.png)
3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one is an organic compound with a unique structure characterized by the presence of bis(methylsulfanyl) groups and a hex-5-en-2-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one typically involves the reaction of Meldrum’s acid with carbon disulfide in a one-pot process . The reaction conditions often require a base such as potassium carbonate and a solvent like acetone. The reaction proceeds through the formation of an intermediate, which then undergoes further transformations to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bis(methylsulfanyl) groups, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methylphenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one
- 3-[Bis(methylsulfanyl)methylidene]thiolan-2-one
- 3-[Bis(methylsulfanyl)methylidene]-1,4,4a,5,6,7,8,8a-octahydronaphthalen-2-one
Uniqueness
3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one stands out due to its hex-5-en-2-one backbone, which imparts unique chemical properties and reactivity
Propiedades
| 116145-43-8 | |
Fórmula molecular |
C9H14OS2 |
Peso molecular |
202.3 g/mol |
Nombre IUPAC |
3-[bis(methylsulfanyl)methylidene]hex-5-en-2-one |
InChI |
InChI=1S/C9H14OS2/c1-5-6-8(7(2)10)9(11-3)12-4/h5H,1,6H2,2-4H3 |
Clave InChI |
GISYQWKMTPXHRU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=C(SC)SC)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


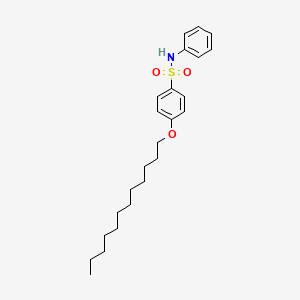
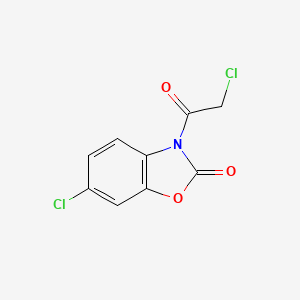
![2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14309103.png)
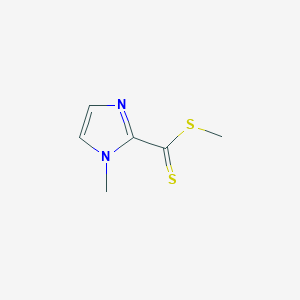


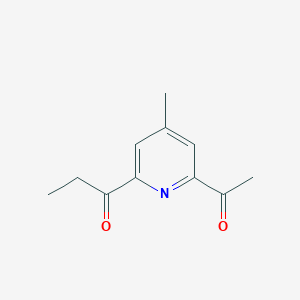
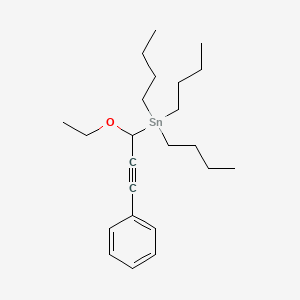

![(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium](/img/structure/B14309161.png)
